molecular formula C26H25N3O5 B11071319 1-(4-Methoxybenzyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenylurea

1-(4-Methoxybenzyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenylurea

Cat. No.: B11071319
M. Wt: 459.5 g/mol
InChI Key: MLYULPULNYEQKD-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenylurea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable dicarbonyl compound and an amine.

    Introduction of the methoxybenzyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate methoxy-substituted benzyl halides.

    Formation of the urea linkage: This step involves the reaction of an isocyanate with an amine to form the urea bond.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated benzyl compounds in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenylurea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate access.

    Modulating receptor function: Acting as an agonist or antagonist at receptor sites.

    Interfering with cellular pathways: Affecting signal transduction pathways involved in cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)-3-phenylurea: Lacks the pyrrolidine ring, which may affect its biological activity.

    1-(4-Methoxyphenyl)-3-phenylurea: Similar structure but without the methoxybenzyl group.

    1-(4-Methoxybenzyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-urea: Similar but with different substituents on the urea linkage.

Uniqueness

1-(4-Methoxybenzyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenylurea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for multiple points of interaction with biological targets, potentially leading to diverse therapeutic applications.

Properties

Molecular Formula

C26H25N3O5

Molecular Weight

459.5 g/mol

IUPAC Name

1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]-3-phenylurea

InChI

InChI=1S/C26H25N3O5/c1-33-21-12-8-18(9-13-21)17-28(26(32)27-19-6-4-3-5-7-19)23-16-24(30)29(25(23)31)20-10-14-22(34-2)15-11-20/h3-15,23H,16-17H2,1-2H3,(H,27,32)

InChI Key

MLYULPULNYEQKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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